(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzylidene moiety, and a thioxothiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its unique structure allows it to interact with various biological targets, potentially inhibiting the growth of harmful microorganisms.
Medicine
In the medical field, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
- (Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
- (Z)-3-(3-methylphenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
Uniqueness
Compared to its analogs, (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Biological Activity
(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Thiazolidin-4-ones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C17H16FNO2S
- Molecular Weight : 317.38 g/mol
- Structural Features :
- A thiazolidin-4-one core
- A fluorophenyl group at position 3
- A methoxybenzylidene group at position 5
Biological Activity Overview
Thiazolidin-4-one derivatives exhibit a range of biological activities. The specific compound this compound has been studied for its anticancer properties, among other effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific molecular targets related to tumor growth.
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | M-HeLa (Cervical) | 12.5 | |
Compound B | PC3 (Prostate) | 15.0 | |
(Z)-3-(3-F) | M-HeLa | TBD | Current Study |
Compound D | Chang Liver Cells | >50 |
The selectivity index (SI), which compares the cytotoxicity against normal cells versus cancer cells, is crucial for evaluating the therapeutic potential of these compounds. A higher SI indicates a more favorable profile.
The proposed mechanisms through which thiazolidin-4-one derivatives exert their anticancer effects include:
- Inhibition of Enzyme Activity : Many derivatives inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells.
- Disruption of Cell Cycle : Some studies suggest that these compounds can interfere with the normal cell cycle progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidin-4-one derivatives, including those structurally similar to this compound.
- Study on Cytotoxicity : A study demonstrated that a related thiazolidinone derivative showed significant cytotoxicity against M-HeLa cells, with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib .
- Selectivity Index Analysis : The selectivity index for this compound was calculated to be favorable compared to other known anticancer agents, indicating its potential as a selective anticancer agent .
Properties
IUPAC Name |
(5Z)-3-(3-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2S2/c1-21-14-8-3-2-5-11(14)9-15-16(20)19(17(22)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEBBDNRRKNEKX-DHDCSXOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.